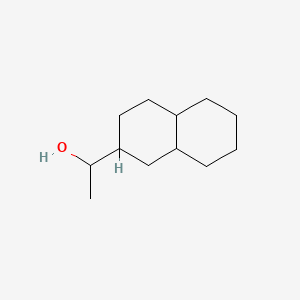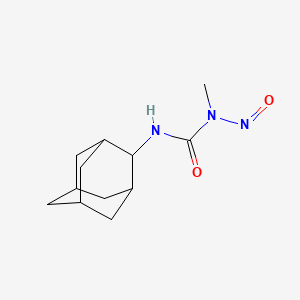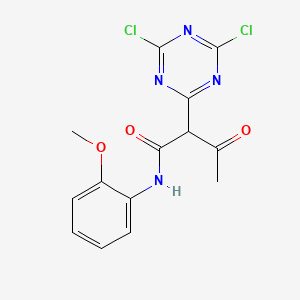
1,3,5-Triazine-2-acetamide, alpha-acetyl-4,6-dichloro-N-(2-methoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide typically involves the following steps:
Formation of the triazine ring: This can be achieved by cyclization reactions involving appropriate precursors such as cyanuric chloride.
Substitution reactions: Chlorine atoms at positions 4 and 6 can be introduced through halogenation reactions.
Acetylation and amidation: The acetyl group and the N-(2-methoxyphenyl) group can be introduced through acylation and amidation reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Controlled temperature and pressure: To maintain reaction efficiency and safety.
Use of catalysts: To accelerate the reaction rates.
Purification techniques: Such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can undergo various chemical reactions, including:
Substitution reactions: Where chlorine atoms can be replaced by other substituents.
Oxidation and reduction reactions: Affecting the acetyl or methoxy groups.
Hydrolysis: Leading to the breakdown of the compound into simpler molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing agents: Such as potassium permanganate for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride for reduction reactions.
Acids or bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different substituents at the chlorine positions.
Aplicaciones Científicas De Investigación
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide:
Chemistry: As an intermediate in the synthesis of other complex molecules.
Biology: For studying enzyme interactions and inhibition.
Medicine: Potential use as a pharmaceutical agent due to its unique structure.
Industry: In the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or modifying their activity.
Receptors: Binding to specific receptors to exert biological effects.
Pathways: Affecting biochemical pathways involved in cellular processes.
Comparación Con Compuestos Similares
alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide: can be compared with other triazine derivatives such as:
2,4,6-trichloro-1,3,5-triazine: Known for its use in herbicides.
2,4-diamino-6-chloro-1,3,5-triazine: Used in pharmaceuticals.
The uniqueness of alpha-Acetyl-4,6-dichloro-N-(2-methoxyphenyl)-1,3,5-triazin-2-acetamide lies in its specific substituents, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
71033-01-7 |
|---|---|
Fórmula molecular |
C14H12Cl2N4O3 |
Peso molecular |
355.2 g/mol |
Nombre IUPAC |
2-(4,6-dichloro-1,3,5-triazin-2-yl)-N-(2-methoxyphenyl)-3-oxobutanamide |
InChI |
InChI=1S/C14H12Cl2N4O3/c1-7(21)10(11-18-13(15)20-14(16)19-11)12(22)17-8-5-3-4-6-9(8)23-2/h3-6,10H,1-2H3,(H,17,22) |
Clave InChI |
QFKHNOLBVWLNNR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=NC(=NC(=N1)Cl)Cl)C(=O)NC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


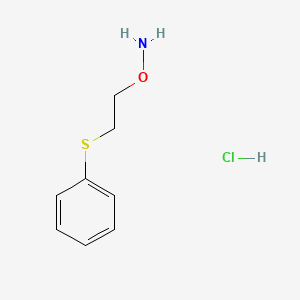
![(7,14,27,33,40-pentasulfooxy-17,30-diazaundecacyclo[27.15.0.02,18.03,16.06,15.08,13.019,28.021,26.031,44.032,41.034,39]tetratetraconta-1(29),2(18),3(16),4,6,8,10,12,14,19,21,23,25,27,31(44),32,34,36,38,40,42-henicosaen-20-yl) hydrogen sulfate](/img/structure/B13789676.png)

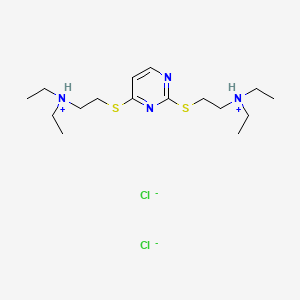
![1-[1-(Trifluoroacetyl)piperidin-4-yl]indoline-5-sulfonyl chloride](/img/structure/B13789711.png)
![Spiro[3.5]nonane-2-carbonyl chloride](/img/structure/B13789717.png)
![Carbon monoxide;1-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-[[2-[[4-[2-(2,6-difluorophenyl)naphthalen-1-yl]-3-oxidonaphthalen-2-yl]methylideneamino]cyclohexyl]iminomethyl]naphthalen-2-olate;ruthenium(2+)](/img/structure/B13789721.png)

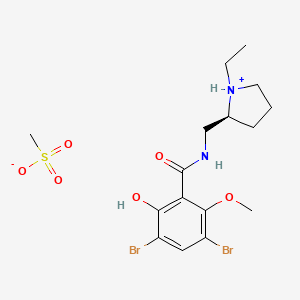
![Trichloro-[1-[2-(chloromethyl)phenyl]ethyl]silane](/img/structure/B13789732.png)
![2-Chloro-1-[4-(2-methoxyphenyl)piperazino]propan-1-one](/img/structure/B13789737.png)
